molecular formula C14H14ClN3O B5379476 1-(5-Chloropyridin-2-yl)-3-(2,4-dimethylphenyl)urea

1-(5-Chloropyridin-2-yl)-3-(2,4-dimethylphenyl)urea

Cat. No.: B5379476
M. Wt: 275.73 g/mol
InChI Key: BZQWPVYFQYHBKR-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)-3-(2,4-dimethylphenyl)urea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom at the 5-position and a urea linkage connecting it to a dimethylphenyl group. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(5-Chloropyridin-2-yl)-3-(2,4-dimethylphenyl)urea typically involves the reaction of 5-chloropyridine-2-amine with 2,4-dimethylphenyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(5-Chloropyridin-2-yl)-3-(2,4-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)-3-(2,4-dimethylphenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(5-Chloropyridin-2-yl)-3-(2,4-dimethylphenyl)urea can be compared with other similar compounds, such as:

    1-(5-Chloropyridin-2-yl)-3-phenylurea: Lacks the dimethyl groups on the phenyl ring, which may affect its reactivity and biological activity.

    1-(5-Chloropyridin-2-yl)-3-(4-methylphenyl)urea: Contains only one methyl group, leading to different steric and electronic properties.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(2,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-9-3-5-12(10(2)7-9)17-14(19)18-13-6-4-11(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQWPVYFQYHBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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